2-(Bromomethyl)-5-chlorothiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)-5-chlorothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClS/c6-3-4-1-2-5(7)8-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNNZPYIRODXQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20482187 | |
| Record name | 2-(bromomethyl)-5-chlorothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59311-22-7 | |
| Record name | 2-(bromomethyl)-5-chlorothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Reactivity Studies of 2 Bromomethyl 5 Chlorothiophene Systems
Electrophilic Aromatic Substitution Patterns in Halogenated Thiophenes
Thiophene (B33073) and its derivatives are generally more susceptible to electrophilic aromatic substitution (SEAr) than benzene (B151609). wikipedia.org The sulfur atom in the ring can stabilize the cationic intermediate (the sigma complex or arenium ion) formed during the reaction. wikipedia.orgbyjus.com The mechanism typically proceeds in two main steps: the attack of the aromatic ring on an electrophile to form the resonance-stabilized carbocation, followed by the removal of a proton to restore aromaticity. byjus.comlibretexts.org
In substituted thiophenes, the position of the incoming electrophile is directed by the electronic properties of the existing substituents. Halogens are deactivating groups due to their electron-withdrawing inductive effect, yet they are ortho-, para-directing because of their electron-donating resonance effect. In the case of 2,5-dihalogenated thiophenes, the remaining C3 and C4 positions are available for substitution. The rate of halogenation of thiophene is significantly faster than that of benzene, by a factor of about 108 at 25°C. iust.ac.ir Studies on the halogenation of 5-substituted thiophenes have shown a clear dependence on the electronic nature of the substituent, following a Hammett relationship. rsc.org For 2-(bromomethyl)-5-chlorothiophene, the chlorine atom deactivates the ring, making electrophilic substitution less favorable than in thiophene itself. However, substitution, when it occurs, would be directed to the C3 or C4 positions. The bromomethyl group, being electron-withdrawing, further deactivates the ring.
Key Features of Electrophilic Aromatic Substitution in Thiophenes:
Higher Reactivity than Benzene : The sulfur heteroatom stabilizes the cationic intermediate. wikipedia.org
Preferred Position of Substitution : Unsubstituted thiophene is preferentially attacked at the C2 position. pearson.com
Substituent Effects : The rate and regioselectivity are controlled by the electronic nature of substituents already on the ring. wikipedia.org Halogenation of thiophene occurs readily, and tetrasubstitution can be achieved easily. iust.ac.ir
Mechanistic Investigations of Cross-Coupling Reactions Involving Thiophene Derivatives
Halogenated thiophenes are excellent substrates for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. nih.govnih.gov The Suzuki-Miyaura and Stille reactions are particularly prominent in this context. nih.govuwindsor.ca
The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex in the presence of a base. nih.gov The catalytic cycle is generally understood to involve three key steps: nih.govyoutube.com
Oxidative Addition : The Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br or C-Cl) of the thiophene derivative to form a Pd(II) intermediate.
Transmetalation : The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) complex, displacing the halide. This step is facilitated by the base.
Reductive Elimination : The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
In the context of this compound, the greater reactivity of the C-Br bond compared to the C-Cl bond allows for regioselective cross-coupling. For instance, the Suzuki coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) with various aryl boronic acids has been shown to proceed selectively at the C2 position, leaving the bromomethyl group intact. nih.govresearchgate.net
| Component | Reagent/Condition |
|---|---|
| Substrate | 2-Bromo-5-(bromomethyl)thiophene |
| Coupling Partner | Aryl boronic acid |
| Catalyst | Pd(PPh₃)₄ (2.5 mol%) |
| Base | K₃PO₄ |
| Solvent | 1,4-Dioxane/H₂O |
| Temperature | 90°C |
The Stille reaction couples an organohalide with an organotin reagent (organostannane), also catalyzed by palladium. wikipedia.org The mechanism is similar to the Suzuki coupling, involving an oxidative addition, transmetalation, and reductive elimination sequence. wikipedia.orglibretexts.org The Stille reaction is known for its tolerance of a wide variety of functional groups. uwindsor.ca The transmetalation step is often the rate-determining step and can proceed through different pathways depending on the substrates and conditions. wikipedia.orgresearchgate.net
Halogen Bonding and Other Non-Covalent Interactions in Thiophene Systems
Non-covalent interactions play a crucial role in determining the supramolecular architecture and properties of materials derived from halogenated thiophenes.
A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region (a Lewis base). science.gov This occurs due to an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential, known as a σ-hole, along the extension of the C-X bond. jussieu.frnih.gov
In thiophene systems, halogens attached to the ring can act as both halogen bond donors and acceptors. acs.org Studies on pyridyl-substituted halothiophenes have provided crystallographic evidence for C-X···NPy (X = Cl, Br, I) halogen bonds, which direct the self-assembly of the molecules into 1D polymeric chains. acs.orgtuni.fi The strength of these interactions depends on the halogen, increasing from chlorine to iodine. tuni.finih.gov
| Halogen (X) | Interaction Energy (kJ mol⁻¹) |
|---|---|
| Cl | -5.4 |
| Br | -11.2 to -13.0 |
| I | -19.6 |
Similar to halogen bonding, chalcogen atoms like sulfur can also participate in σ-hole interactions, known as chalcogen bonds. nih.gov The sulfur atom in a thiophene ring can act as a chalcogen bond donor, interacting with nucleophiles like nitrogen or another sulfur atom. These interactions are often directional, with the nucleophile approaching the sulfur atom along the axis of one of the C-S covalent bonds. acs.org
Computational and experimental studies have confirmed the existence of S···N and S···S interactions in various thiophene-containing systems. nih.govresearchgate.net For example, analysis of molecular models has suggested that intramolecular 1,4 S···N interactions between a thiophene ring and an adjacent nitrogen heterocycle can pre-organize the molecule for specific biological recognition. nih.gov These interactions are understood to arise from n → σ* orbital delocalization, where a lone pair (n) from the donor atom interacts with the antibonding orbital (σ*) of the C-S bond. acs.org The strength of chalcogen bonding can be significant, influencing molecular conformation and enabling catalytic activity. acs.orgnih.gov
Computational chemistry provides powerful tools for understanding the non-covalent interactions in halogenated thiophenes. The concept of the σ-hole is central to explaining both halogen and chalcogen bonds. researchgate.netnih.gov A σ-hole is a region of lower electron density and positive electrostatic potential on an atom (like a halogen or chalcogen) opposite to a covalent bond. jussieu.frnih.gov
The magnitude of the σ-hole (often quantified as Vs,max, the maximum electrostatic potential on the molecular surface) correlates with the strength of the resulting non-covalent bond. nih.govrsc.org For halogen atoms, the size and positive potential of the σ-hole increase in the order F < Cl < Br < I, which explains the observed trend in halogen bond strength. jussieu.fr Similarly, the sulfur atom in the thiophene ring of this compound possesses two σ-holes along the extensions of the two C-S bonds, enabling it to act as a chalcogen bond donor. nih.gov The electron-withdrawing chlorine atom attached to the thiophene ring would be expected to enhance the positive potential of the σ-holes on the adjacent sulfur and C5-carbon atoms, thereby strengthening their capacity for chalcogen and halogen bonding, respectively.
Reactivity Profile of the Bromomethyl Group as a Versatile Handle
The bromomethyl group (-CH₂Br) on the thiophene ring is a highly versatile functional group, serving as a reactive handle for a wide range of synthetic transformations. Its reactivity is analogous to that of benzyl (B1604629) bromide, making it an excellent electrophile for nucleophilic substitution reactions.
The synthesis of 2-bromo-5-(bromomethyl)thiophene itself, often achieved through the radical bromination of 2-methylthiophene (B1210033) with N-bromosuccinimide (NBS), highlights the reactivity of the methyl group position. nih.gov Once installed, the bromomethyl group can be readily displaced by various nucleophiles, allowing for the introduction of diverse functionalities. This makes it a key intermediate in the synthesis of more complex thiophene derivatives for applications in medicinal chemistry and materials science. nih.govresearchgate.net For example, it can react with amines, alcohols, thiols, and carbanions to form new C-N, C-O, C-S, and C-C bonds, respectively, extending the molecular framework from the thiophene core.
Advanced Spectroscopic and Computational Characterization of 2 Bromomethyl 5 Chlorothiophene Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-(Bromomethyl)-5-chlorothiophene in solution. By analyzing the chemical shifts, coupling constants, and signal intensities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity and electronic environment of each atom in the molecule can be elucidated.
¹H NMR Spectroscopic Analysis
The ¹H NMR spectrum provides detailed information about the hydrogen atoms within the molecule. For this compound, the spectrum is expected to show distinct signals for the methylene (B1212753) (-CH₂Br) protons and the two protons on the thiophene (B33073) ring.
The protons on the aromatic thiophene ring typically appear in the chemical shift range of δ 6.5-8.0 ppm. The electron-withdrawing effects of the chlorine and bromomethyl substituents influence the precise chemical shifts of the two ring protons. These two protons will appear as doublets due to coupling to each other. The methylene protons of the bromomethyl group are expected to resonate at a higher field (further upfield) than the aromatic protons, typically in the range of δ 4.5-5.0 ppm, appearing as a singlet as there are no adjacent protons to couple with.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Thiophene H | 6.8 - 7.2 | Doublet |
| Thiophene H | 6.8 - 7.2 | Doublet |
| -CH₂Br | 4.6 - 4.8 | Singlet |
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. In this compound, four distinct signals are anticipated, corresponding to the two substituted and two unsubstituted carbons of the thiophene ring, and one for the bromomethyl carbon.
Aromatic carbons generally resonate in the δ 120-150 ppm region. google.com The carbon atom bonded to the chlorine (C-Cl) and the carbon bonded to the bromomethyl group (C-CH₂Br) will have their chemical shifts significantly influenced by these substituents. The carbon of the bromomethyl group (-CH₂Br) is expected to appear at a much higher field, typically in the range of δ 25-35 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-Cl | 128 - 132 |
| C-S-C(H) | 126 - 130 |
| C-C(H) | 125 - 129 |
| C-CH₂Br | 138 - 142 |
| -CH₂Br | 28 - 33 |
Solution-State and Solid-State NMR Applications
While solution-state NMR provides data on molecules in their dynamic, solvated state, solid-state NMR (ssNMR) offers unique insights into the structure and packing of molecules in their crystalline or amorphous solid forms. For halogenated compounds, ssNMR is particularly powerful as it can directly probe the local environment of halogen nuclei like ³⁵Cl and ⁸¹Br, which is often challenging in solution.
In the solid state, anisotropic interactions, which are averaged out in solution, become apparent. These include chemical shift anisotropy (CSA) and dipolar couplings, which provide rich information about molecular symmetry, bond orientations, and intermolecular distances. For this compound, ssNMR could reveal details about the conformation of the bromomethyl group relative to the thiophene ring and how the molecules pack together in the crystal lattice, influenced by potential halogen bonding or other non-covalent interactions. The differences in chemical shifts between the solution and solid-state spectra can indicate changes in conformation or the effects of intermolecular interactions in the solid phase.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. The nominal molecular weight of this compound is approximately 211 g/mol .
A key feature in the mass spectrum of this compound will be the distinctive isotopic pattern caused by the presence of both chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in a characteristic cluster of peaks for the molecular ion (M⁺) and any bromine- or chlorine-containing fragments. The molecular ion region would show a complex pattern with peaks at M, M+2, and M+4.
Common fragmentation pathways would likely involve the cleavage of the carbon-bromine bond, which is relatively weak. This would result in the loss of a bromine radical (•Br) leading to a prominent fragment ion. Another likely fragmentation is the loss of the entire bromomethyl radical (•CH₂Br), yielding a chlorothienyl cation.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value (approx.) | Identity of Fragment |
|---|---|
| 210/212/214 | [M]⁺, Molecular ion |
| 131/133 | [M - Br]⁺ |
| 117/119 | [C₄H₂ClS]⁺ |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of related substituted thiophene derivatives reveals common structural motifs.
Substituted thiophenes often crystallize in monoclinic space groups such as P2₁/c or C2/c. The crystal packing is typically dominated by van der Waals forces and, in some cases, weaker C-H···π or halogen-halogen interactions. In the crystal lattice of thiophene/phenylene co-oligomers, a common packing arrangement is the herringbone structure. For derivatives with bulky substituents, significant twisting between the thiophene ring and the substituent can occur. The solid-state structure of this compound would precisely define the rotational conformation of the C-CH₂Br bond and the planarity of the thiophene ring.
Table 4: Typical Crystallographic Parameters for Substituted Thiophenes
| Parameter | Typical Value/System |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c, C2/c |
| Key Bond Length (C-S) | ~1.72 Å |
| Key Bond Length (C=C) | ~1.37 Å |
| Key Bond Length (C-C) | ~1.42 Å |
| Intermolecular Packing | Herringbone, π-stacking |
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.
The IR spectrum of this compound is expected to show several characteristic absorption bands. These include C-H stretching vibrations from the aromatic thiophene ring, C-C stretching within the ring, and vibrations associated with the carbon-halogen bonds. The C-H stretching of the methylene group will also be present.
Table 5: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aliphatic C-H (-CH₂) | Stretch | 2960 - 2850 |
| Thiophene C=C | Stretch | 1600 - 1400 |
| C-H Bend | Out-of-plane ("oop") | 900 - 675 |
| C-Cl | Stretch | 800 - 600 |
| C-Br | Stretch | 600 - 500 |
Computational Chemistry Approaches for Theoretical Insights
Computational chemistry provides powerful tools for gaining theoretical insights into the properties and behavior of molecules like this compound and its derivatives at the atomic and electronic levels. These methods allow for the calculation of various molecular properties, complementing experimental data and providing predictive power.
Density Functional Theory (DFT) for Geometrical and Electronic Structure Prediction
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. It is widely applied to predict the geometrical and electronic structures of organic molecules, including thiophene derivatives.
The electronic structure of a molecule, which describes the arrangement and energies of its electrons, can also be thoroughly investigated using DFT. This includes the distribution of electron density and the calculation of electrostatic potential maps, which are crucial for understanding a molecule's reactivity. For thiophene and its derivatives, DFT calculations have been employed to analyze the effects of different substituents on their electronic properties. jchps.com
Below is a hypothetical data table illustrating the kind of geometrical parameters for this compound that could be obtained from a DFT calculation.
| Parameter | Predicted Value |
| C-S Bond Length (Å) | 1.74 |
| C=C Bond Length (Å) | 1.37 |
| C-C Bond Length (Å) | 1.42 |
| C-Cl Bond Length (Å) | 1.73 |
| C-Br Bond Length (Å) | 1.94 |
| C-S-C Bond Angle (°) | 92.2 |
| C-C-S Bond Angle (°) | 111.5 |
Prediction of Spectroscopic Parameters and Molecular Orbitals
Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are instrumental in predicting various spectroscopic parameters. These predictions are valuable for interpreting experimental spectra and understanding the electronic transitions within a molecule. For thiophene derivatives, computational studies have been used to calculate infrared (IR) spectra, Raman spectra, and UV-Vis absorption spectra. jchps.com
A key aspect of understanding a molecule's electronic behavior and its spectroscopic properties lies in the analysis of its molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity, stability, and optical properties of a molecule. mdpi.comresearchgate.net A smaller HOMO-LUMO gap generally suggests a higher reactivity and a greater ease of electronic excitation. mdpi.com
For substituted thiophenes, the HOMO-LUMO energy gap can be influenced by the nature and position of the substituents. mdpi.comresearchgate.net DFT calculations can predict the energies of these frontier molecular orbitals. For example, in a series of thiophene sulfonamide derivatives, the calculated HOMO-LUMO energy gaps were found to be in the range of 3.44–4.65 eV. mdpi.com
The following interactive table presents hypothetical predicted molecular orbital energies for this compound.
| Molecular Orbital | Energy (eV) |
| HOMO | -6.50 |
| LUMO | -1.25 |
| HOMO-LUMO Gap | 5.25 |
Calculation of Interaction Energies in Non-Covalent Assemblies
Non-covalent interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, play a crucial role in determining the supramolecular structure and properties of molecular solids and biological systems. Computational chemistry offers methods to quantify the strength of these interactions.
The calculation of interaction energies in non-covalent assemblies of this compound derivatives can be performed using high-level ab initio methods or DFT with appropriate corrections for dispersion interactions. These calculations can help in understanding how molecules pack in a crystal lattice and the stability of different dimeric or larger cluster arrangements. nih.govdoi.org
For instance, studies on halogen-substituted compounds have shown that halogen atoms can participate in various non-covalent interactions, influencing crystal packing. nih.govresearchgate.net The interaction energy of a dimer can be calculated by comparing the total energy of the dimer to the sum of the energies of the individual monomers. The quantum theory of atoms in molecules (QTAIM) is another powerful tool used to characterize and visualize non-covalent interactions by analyzing the electron density topology. nih.govdoi.org Research on thiophene clusters has identified various types of non-covalent interactions, including C-H···S, C-H···C, C···C, C···S, and S···S interactions, that contribute to the stability of the clusters. doi.org
A hypothetical table of calculated interaction energies for different dimer configurations of a this compound derivative is presented below.
| Dimer Configuration | Predominant Interaction Type | Interaction Energy (kcal/mol) |
| Dimer A | C-H···Cl | -3.5 |
| Dimer B | C-H···S | -2.8 |
| Dimer C | π-π stacking | -4.2 |
Role as Building Blocks in Organic Synthesis and Medicinal Chemistry Research
The inherent reactivity of the bromomethyl group, coupled with the electronic characteristics of the chlorinated thiophene ring, positions this compound as a valuable precursor in the synthesis of diverse and complex molecules.
Precursors for the Construction of Complex Polycyclic Scaffolds
Polycyclic aromatic compounds containing heterocyclic units are of significant interest due to their unique photophysical and electronic properties, which make them suitable for applications in materials science and as scaffolds in medicinal chemistry. Thiophene-fused polycyclic aromatic hydrocarbons, for instance, are valued for their optoelectronic properties. The synthesis of such complex structures often relies on the strategic functionalization of simpler thiophene precursors.
While direct and extensive examples of this compound in the synthesis of a wide array of complex polycyclic scaffolds are not prominently detailed in available literature, its structural motifs are indicative of its potential. The reactive bromomethyl group can readily participate in various carbon-carbon bond-forming reactions, such as Suzuki or Stille couplings, after conversion to a suitable organometallic reagent, or through nucleophilic substitution reactions. These reactions are fundamental in the annulation of additional rings onto the thiophene core, thereby constructing intricate polycyclic systems. For instance, the fusion of benzene (B151609) or other thiophene rings to the initial this compound unit can lead to the formation of benzothiophenes, thienothiophenes, and other more extended polycyclic structures.
Modular Intermediates for the Rapid Exploration of Chemical Space
In medicinal chemistry, the efficient exploration of chemical space to identify novel bioactive molecules is a primary objective. Combinatorial chemistry and diversity-oriented synthesis (DOS) are powerful strategies that enable the rapid generation of large libraries of structurally diverse compounds. nih.govcam.ac.uknih.gov The concept of using modular building blocks is central to these approaches, allowing for the systematic variation of different parts of a molecule to fine-tune its biological activity.
This compound serves as an excellent modular intermediate in this context. Its distinct functional handles—the reactive bromomethyl group at the 2-position and the chlorine atom at the 5-position—can be selectively addressed in sequential reactions. This orthogonality allows for the introduction of a wide variety of substituents at two different points of the thiophene ring. For example, the bromomethyl group can be used as an anchor to a solid support or can react with a diverse set of nucleophiles, while the chloro group can participate in cross-coupling reactions with a different set of building blocks. This modular approach facilitates the creation of large and diverse libraries of thiophene derivatives, which can then be screened for potential therapeutic activities. The 2-aminothiophene scaffold, a related class of compounds, has been extensively utilized in medicinal chemistry to generate diverse biological and pharmacological activities, highlighting the potential of functionalized thiophenes in drug discovery. nih.gov
Advanced Materials for Organic Electronics and Optoelectronics
Thiophene-based materials are at the forefront of research in organic electronics due to their excellent charge transport properties, good environmental stability, and the tunability of their electronic and optical characteristics through chemical modification. wikipedia.org Polythiophenes and their derivatives are widely used as active components in a variety of organic electronic devices.
Integration in Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors (OFETs) are fundamental components of flexible and printed electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used as the active layer. Thiophene-containing polymers and small molecules have demonstrated some of the highest charge carrier mobilities among organic semiconductors.
While specific research detailing the direct use of this compound for the synthesis of polymers for OFETs is not extensively documented, its structure is highly relevant. The polymerization of functionalized thiophene monomers is a common method for producing high-performance semiconducting polymers. The halogenated and methyl-halogenated sites on this compound offer pathways for various polymerization techniques, such as Grignard metathesis (GRIM) polymerization or direct arylation polycondensation. These methods can yield regioregular polythiophenes, where the side chains are arranged in a well-ordered manner, which is crucial for efficient charge transport. The resulting polymers can be designed to have specific electronic properties, making them suitable for use as the active channel material in OFETs.
Components in Organic Light-Emitting Diodes (OLEDs)
Organic light-emitting diodes (OLEDs) are revolutionizing display and lighting technologies due to their high efficiency, vibrant colors, and mechanical flexibility. The performance of an OLED depends on the balanced injection and transport of holes and electrons within the organic layers, leading to efficient recombination and light emission. Thiophene derivatives are frequently incorporated into various layers of an OLED stack, including the hole transport layer (HTL), the emissive layer (EML), and the electron transport layer (ETL).
The structural features of this compound make it a potential building block for the synthesis of materials for OLEDs. Through appropriate chemical modifications, derivatives of this compound can be designed to possess the necessary electronic and photophysical properties for specific functions within an OLED. For example, by attaching hole-transporting moieties (like triarylamines) or electron-transporting moieties, materials tailored for HTLs or ETLs can be synthesized. Furthermore, the thiophene core can be part of a larger conjugated system that forms the emissive material itself, where the emission color can be tuned by modifying the substituents on the thiophene ring.
Development of Thiophene-Based Organic Photovoltaic Cells (OPVs)
Organic photovoltaic cells (OPVs), or organic solar cells, offer the promise of low-cost, lightweight, and flexible solar energy conversion. The active layer of a typical bulk heterojunction (BHJ) OPV consists of a blend of an electron-donating material (donor) and an electron-accepting material (acceptor). Thiophene-based conjugated polymers are widely used as the donor material due to their strong absorption of sunlight and efficient hole transport properties.
The development of novel donor-acceptor copolymers is a key strategy for improving the power conversion efficiency (PCE) of OPVs. researchgate.net this compound can serve as a monomer or a precursor to a monomer for the synthesis of such copolymers. For instance, it can be functionalized and then copolymerized with an electron-deficient unit to create a polymer with a low bandgap, which is desirable for absorbing a broader range of the solar spectrum. The presence of halogen atoms can also influence the molecular packing and electronic energy levels of the resulting polymer, which are critical factors in determining the performance of an OPV device. Halogenated thiophenes have also been explored as solvent additives to control the morphology of the active layer in OPVs, leading to enhanced device efficiency.
Future Directions and Emerging Research Avenues for 2 Bromomethyl 5 Chlorothiophene
Development of Novel and Sustainable Synthetic Methodologies
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the reduction of waste, energy consumption, and the use of hazardous substances. uniroma1.it For thiophene (B33073) derivatives, this translates into developing more efficient and environmentally benign synthetic routes.
A significant area of development is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to functionalize halogenated heterocycles. nih.gov These reactions are powerful tools for creating carbon-carbon bonds. nih.gov Research has demonstrated the selective arylation of 2-bromo-5-chlorothiophene (B1265590) using various aryl boronic acids in the presence of a palladium catalyst and a base like K₃PO₄. mdpi.com This approach allows for the controlled synthesis of 2-aryl-5-chlorothiophenes, which are precursors to more complex molecules. mdpi.com
To enhance the sustainability of these processes, researchers are exploring greener reaction conditions. A notable advancement is the use of water as a solvent for the Pd-catalyzed direct C-H arylation of thiophenes. unito.it This method avoids the need for pre-functionalization of the aromatic reagents, making the synthesis more straightforward and atom-economical. unito.it The ability to perform these reactions in industrial wastewater further underscores the potential for developing highly sustainable, large-scale processes. unito.it The overarching goal is to design synthetic protocols that are not only efficient but also minimize environmental impact, aligning with the core tenets of green chemistry. uniroma1.itnih.gov
Table 1: Comparison of Synthetic Methodologies for Thiophene Functionalization
| Methodology | Key Features | Advantages | Reference |
|---|---|---|---|
| Suzuki Cross-Coupling | Pd-catalyzed reaction of a halogenated thiophene with a boronic acid. | High selectivity, good yields, versatile for C-C bond formation. | mdpi.com |
| Direct C-H Arylation | Pd-catalyzed reaction directly on a C-H bond of the thiophene ring. | High atom economy, reduces synthetic steps, potential for greener solvents like water. | unito.it |
Exploration of Undiscovered Reactivity Pathways and Cascade Reactions
Beyond established synthetic methods, there is a growing interest in discovering novel reactivity patterns for compounds like 2-(bromomethyl)-5-chlorothiophene. The presence of multiple reactive sites—the bromomethyl group and the chlorinated thiophene ring—offers opportunities for complex molecular transformations.
One area of exploration is the potential for unprecedented reaction pathways involving intermediates. For instance, studies on the related compound 2-bromomethyl-1,3-thiaselenole have revealed a complex reaction pathway that proceeds stepwise through the formation of a seleniranium cation intermediate. nih.gov This intermediate can be attacked by nucleophiles at three different electrophilic centers, leading to a variety of products depending on the reaction conditions. nih.gov This highlights the potential for similar complex reactivity in this compound, where a bromiranium or thiiranium-like intermediate could dictate the reaction outcome.
Furthermore, the development of cascade reactions represents a frontier in synthetic efficiency. Cascade reactions, also known as tandem or domino reactions, involve two or more bond-forming transformations that occur consecutively in a single pot without isolating intermediates. nih.govrsc.org An example is the iodine-mediated one-pot synthesis of complex heterocyclic systems from 2′-bromoacetophenones. rsc.org This process involves a cascade of cyclocondensation, aromatization, and intramolecular cyclization. rsc.org Designing similar cascade sequences starting from this compound could provide rapid access to complex molecular architectures, significantly improving synthetic efficiency. rsc.org
Advanced Functional Materials Development with Tunable Properties
Thiophene-containing molecules are foundational components in the field of materials science, particularly for organic electronics and photovoltaics. unito.it The π-conjugated system of the thiophene ring facilitates electron delocalization, which is crucial for charge transport. By chemically modifying the thiophene core, researchers can fine-tune the electronic and optical properties of the resulting materials. unito.it
The use of this compound as a starting material allows for the synthesis of a wide array of 2-aryl-5-chlorothiophenes and 2,5-biarylthiophenes through sequential Suzuki cross-coupling reactions. nih.gov The electronic properties of these derivatives can be systematically altered by introducing different aryl groups with either electron-donating or electron-withdrawing substituents. mdpi.com
Computational methods, such as Density Functional Theory (DFT), are employed to predict and understand the properties of these materials. nih.gov Frontier Molecular Orbital (FMO) analysis, for instance, helps in evaluating the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which is a key parameter for electronic applications. mdpi.com Molecular Electrostatic Potential (MEP) maps provide insights into the reactive sites of the molecules. mdpi.com This synergy between synthetic chemistry and theoretical studies enables the rational design of advanced functional materials with precisely tailored properties for specific technological applications.
Table 2: Electronic Properties of Synthesized Thiophene Derivatives
| Compound | Substituent Group | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| 2d (3-Cl, 4-F) | Electron-withdrawing | -6.65 | -2.01 | 4.64 |
| 2f (3,4-dichloro) | Electron-withdrawing | -6.78 | -2.23 | 4.55 |
Data derived from DFT studies at the B3LYP/6-31G(d, p) level of theory. mdpi.com
Integration with Cutting-Edge Bioimaging and Biosensor Technologies (from a materials science perspective)
The unique electronic and optical properties of thiophene-based materials also make them promising candidates for applications in bioimaging and biosensing. mdpi.com From a materials science perspective, the goal is to create hybrid materials that can effectively interface with biological systems to detect specific analytes or image biological processes. mdpi.com
The development of biosensors often relies on the immobilization of a biological recognition element onto a transducer surface. Materials with conjugated π-electron systems, such as polymers derived from thiophene, are highly suitable for this purpose. mdpi.com Their structure allows for efficient electron transfer and can exhibit catalytic activity, which are essential for sensitive analyte detection. mdpi.com
Hybrid composite materials that incorporate thiophene-based polymers with nanoparticles or other macromolecules are being developed to enhance sensor performance. mdpi.com These materials offer a unique combination of high sensitivity, selectivity, stability, and biocompatibility. mdpi.com For example, a modified electrode incorporating a hierarchical structure can create a large number of accessible active sites and interconnected pathways for the diffusion of biomolecules, leading to improved sensor response. mdpi.com While direct applications of this compound in this area are still emerging, its role as a key building block for creating these advanced, functional polymeric systems is of significant interest for the future of biosensor technology.
Q & A
Q. How can computational chemistry aid in predicting the reactivity of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
